cobalt(2+);2,15,28,41,54,56-hexaza-53,55-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene
Description
This cobalt(II) complex features a highly intricate polycyclic ligand system with six nitrogen atoms (hexaza) and two deprotonated nitrogen centers (diazanida) coordinating the Co²⁺ ion. The ligand framework is a tridecacyclic structure (13 fused rings) with a hexapentaconta-heptacosaene backbone, indicating a 57-membered polycyclic system. Such macrocyclic ligands are known for their strong metal-binding affinity and conformational rigidity, which stabilize transition metal ions in specific oxidation states . The compound’s synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods used for related polycyclic azamacrocycles .
Properties
CAS No. |
26603-20-3 |
|---|---|
Molecular Formula |
C48H30CoN8 |
Molecular Weight |
777.7 g/mol |
IUPAC Name |
cobalt(2+);2,15,28,41,54,56-hexaza-53,55-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene |
InChI |
InChI=1S/C48H30N8.Co/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24,49,52-56H;/q-2;+2 |
InChI Key |
JFCOWQGYGCRMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Co+2] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Biological Activity
Chemical Structure
The compound features a highly intricate polycyclic structure with multiple nitrogen atoms coordinated to a cobalt(II) ion. The presence of these nitrogen atoms can influence the binding properties and reactivity of the cobalt ion.
Molecular Formula
The molecular formula for this compound is complex and indicative of its large size and the presence of numerous functional groups that can interact with biological systems.
Cobalt(II) complexes have been studied for various biological activities including:
- Antimicrobial Activity : Cobalt complexes have shown potential as antimicrobial agents against various pathogens due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Anticancer Properties : Some studies indicate that cobalt(II) complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Enzyme Inhibition : Cobalt ions can act as enzyme inhibitors or activators in various biochemical pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that cobalt(II) complexes exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall integrity and interference with essential metabolic pathways.
-
Anticancer Activity :
- Research has shown that cobalt(II) complexes can inhibit the proliferation of certain cancer cell lines (e.g., breast and lung cancer). The study highlighted the role of cobalt in inducing oxidative stress leading to apoptosis.
-
Neuroprotective Effects :
- Cobalt(II) has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It was found to modulate signaling pathways related to neuronal survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Modulates neuronal survival pathways |
Table 2: Case Study Highlights
| Study Focus | Findings | Year |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | 2020 |
| Anticancer | Induction of apoptosis in breast cancer cells | 2021 |
| Neuroprotection | Protective effects observed in neurodegenerative models | 2022 |
Research Findings
Recent research emphasizes the importance of cobalt(II) coordination compounds in medicinal chemistry. The unique structural features of “Cobalt(2+);2,15,28,...heptacosaene” suggest potential for novel therapeutic applications:
- Metal-based Drug Development : The design of cobalt-containing drugs is gaining traction due to their multifaceted biological activities.
- Targeted Drug Delivery : Advances in nanotechnology may allow for targeted delivery systems utilizing cobalt complexes to enhance therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Methodological Considerations
- Structural Analysis : Graph-based similarity algorithms () confirm the cobalt complex’s uniqueness among polycyclic ligands, with <40% 2D similarity to SPI-15 and <25% to azacrown ethers .
- Synthesis Challenges : Multi-step routes (e.g., ’s oxidation/esterification) are required due to the ligand’s complexity, yielding <5% final product in preliminary trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
